alpha-DeltaUA-[1-->4]-GlcN-6S
CAS No.:
Cat. No.: VC18533554
Molecular Formula: C12H17NNa2O13S
Molecular Weight: 461.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NNa2O13S |
|---|---|
| Molecular Weight | 461.31 g/mol |
| IUPAC Name | disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate |
| Standard InChI | InChI=1S/C12H19NO13S.2Na/c13-6-8(16)9(5(24-11(6)19)2-23-27(20,21)22)26-12-7(15)3(14)1-4(25-12)10(17)18;;/h1,3,5-9,11-12,14-16,19H,2,13H2,(H,17,18)(H,20,21,22);;/q;2*+1/p-2/t3-,5+,6+,7+,8+,9+,11?,12-;;/m0../s1 |
| Standard InChI Key | ZOBOTGHDCFZANZ-HGOXMNNESA-L |
| Isomeric SMILES | C1=C(O[C@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)N)O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
| Canonical SMILES | C1=C(OC(C(C1O)O)OC2C(OC(C(C2O)N)O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Introduction
Structural Characteristics and Molecular Composition
Core Architecture
The disaccharide alpha-DeltaUA-[1→4]-GlcN-6S features a rigid glycosidic linkage between the ΔUA and GlcN residues. The ΔUA unit adopts a chair conformation, while the GlcN moiety exhibits a distorted configuration due to sulfation at C6 . Sulfation introduces a negative charge, enhancing electrostatic interactions with cationic regions of proteins such as antithrombin III and growth factors.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Glycosidic bond | α(1→4) linkage between ΔUA C1 and GlcN C4 |
| GlcN sulfation | Position: C6; Charge: -1; Role: Protein binding and conformational control |
| ΔUA carboxylation | Position: C6; Charge: -1; Role: Calcium chelation and matrix stabilization |
Synthetic Approaches and Challenges
Chemical Synthesis Strategies
Recent advances in glycan synthesis have enabled the production of alpha-DeltaUA-[1→4]-GlcN-6S analogs. A landmark study demonstrated the use of α-D-GlcN thiohemiacetals and galactosyl triflates to construct S-linked disaccharide mimetics via nucleophilic substitution (S2) . Key steps include:
-
Thiohemiacetal Preparation: α-D-GlcN thiohemiacetals were synthesized from glucosamine precursors, with temporary protecting groups (e.g., levulinoyl, TBDPS) ensuring regioselective functionalization .
-
Triflate-Mediated Coupling: Reaction of C4-triflate intermediates with thiol nucleophiles yielded α-linked disaccharides, though competing elimination reactions reduced yields to 35–47% .
-
Post-Synthetic Modifications: C6-oxidation using TEMPO/BAIB converted glucose residues to glucuronates, critical for replicating HS’s native uronic acid motif .
Table 2: Synthetic Routes and Yields
| Step | Reagents/Conditions | Yield (%) | Challenges |
|---|---|---|---|
| Thiohemiacetal formation | Lawesson’s reagent, NaCO | 69 | Competing elimination side reactions |
| S2 coupling | NaH, triflate electrophiles | 35–47 | Low selectivity for α-configuration |
| C6-oxidation | TEMPO, BAIB, MeI | 52 | Over-oxidation to carboxylate derivatives |
Biological Activities and Mechanisms
Anticoagulant Properties
Like heparin, alpha-DeltaUA-[1→4]-GlcN-6S binds antithrombin III (ATIII), inducing a conformational change that enhances ATIII’s inhibition of thrombin and factor Xa . The 6-O-sulfate group on GlcN is critical for this interaction, as desulfated analogs show >90% reduced activity.
Growth Factor Regulation
The disaccharide modulates fibroblast growth factor (FGF) and vascular endothelial growth factor (VEGF) signaling by competing with full-length HS for receptor binding. In vitro studies show it inhibits FGF2-mediated endothelial cell proliferation at IC = 12 μM .
Biomedical Applications
Antithrombotic Therapeutics
Alpha-DeltaUA-[1→4]-GlcN-6S’s anticoagulant activity positions it as a candidate for heparin replacement in patients with heparin-induced thrombocytopenia. Its small size reduces off-target interactions compared to unfractionated heparin.
Drug Delivery Systems
Functionalized disaccharides serve as targeting moieties in nanoparticle-based systems, directing payloads to tissues rich in HS-binding proteins (e.g., tumors, inflamed endothelium) .
Comparative Analysis with HS Disaccharides
Table 3: Functional Comparison of HS-Derived Disaccharides
| Disaccharide | Sulfation Pattern | Key Function | Protein Targets |
|---|---|---|---|
| ΔUA-[1→4]-GlcN-6S | GlcN6S | Anticoagulation, FGF inhibition | ATIII, FGF2 |
| IdoUA-[1→4]-GlcNS-6S | GlcNS6S | Wnt signaling, viral entry | Wnt3a, HSV-1 glycoprotein D |
| GlcA-[1→3]-GalNAc-4S | GalNAc4S | Collagen assembly | Collagen V, XI |
Future Directions
Enzymatic Synthesis
Chemoenzymatic approaches using sulfotransferases (e.g., HS6ST-1) could improve regioselective sulfation, addressing limitations of chemical methods .
Structure-Activity Optimization
Systematic variation of sulfate positioning (e.g., C3 vs. C6) may yield disaccharides with enhanced specificity for therapeutic targets like FGF23 in chronic kidney disease.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume